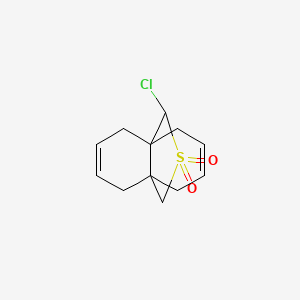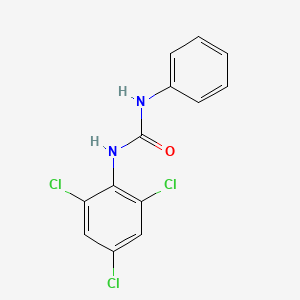![molecular formula C16H21Cl4N3OS B11956366 N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)
N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a heptanoic acid backbone, a trichloroethyl group, and a thioureido linkage to a chlorophenyl group. The presence of multiple chlorine atoms and the thioureido group makes it a compound of interest for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with heptanoic acid, 2,2,2-trichloroethanol, and 2-chlorophenyl isothiocyanate.
Reaction Steps:
Analyse Des Réactions Chimiques
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE can be compared with similar compounds such as:
Heptanoic Acid Derivatives: Compounds with similar heptanoic acid backbones but different substituents.
Trichloroethyl Compounds: Compounds containing the trichloroethyl group but with different functional groups.
Thioureido Compounds: Compounds with the thioureido linkage but different aromatic groups.
The uniqueness of HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H21Cl4N3OS |
|---|---|
Poids moléculaire |
445.2 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]heptanamide |
InChI |
InChI=1S/C16H21Cl4N3OS/c1-2-3-4-5-10-13(24)22-14(16(18,19)20)23-15(25)21-12-9-7-6-8-11(12)17/h6-9,14H,2-5,10H2,1H3,(H,22,24)(H2,21,23,25) |
Clé InChI |
HZUTUYTVNGPDDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)

![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)


![1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)





